molecular formula C7H7FN2O2 B3042016 5-Fluoro-3-methyl-2-nitroaniline CAS No. 468741-19-7

5-Fluoro-3-methyl-2-nitroaniline

Cat. No. B3042016
CAS RN: 468741-19-7
M. Wt: 170.14 g/mol
InChI Key: GRVCMTABBYJKTD-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-nitroaniline is an organic compound . It is a solid compound with a molecular formula of C7H7FN2O2 . It is considered an important organic synthesis intermediate .


Synthesis Analysis

The synthesis of anilines, such as this compound, can involve various methods including direct nucleophilic substitution, nitration of arenes, and reduction of nitroarenes . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a fluoro group, a methyl group, and a nitro group . The molecular weight is 170.14 g/mol . The InChI code for this compound is 1S/C7H7FN2O2 .


Chemical Reactions Analysis

This compound, like other nitroanilines, can undergo various types of reactions, including substitution and reduction reactions .


Physical And Chemical Properties Analysis

This compound is a solid compound . It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone .

Scientific Research Applications

Complex Formation in Coordination Chemistry

  • Application : 5-Fluoro-3-methyl-2-nitroaniline is relevant in the formation of metal complexes, as observed in studies involving analogous fluoro-nitroanilines like 2-fluoro,5-nitroaniline and 4-fluoro,2-nitroaniline. These compounds have been used to form complexes with copper(II), nickel(II), and cobalt(II), exhibiting diverse structures and properties (Devoto et al., 1982).

Synthesis of Nitroaniline Derivatives

  • Application : The synthesis and modification of nitroaniline compounds, including variants of this compound, are significant in chemical research. For instance, the synthesis of 2-fluoro-3-nitroaniline and its derivatives has been explored, demonstrating the versatility of these compounds in creating new chemical entities (Hudlický & Bell, 1974).

Development of Novel Dye Intermediates

  • Application : Fluoro-nitroaniline compounds, similar to this compound, have been identified as important intermediates in the development of dyes. Their potential applications extend to pharmaceuticals and insecticides (Bil, 2007).

Non-Linear Optical Properties

  • Application : Related compounds, such as N-(5-Nitro-2-pyrrolidinylphenyl)trifluoroacetamide, derived from fluoro-nitroaniline, have shown promise in non-linear optical applications due to their charge-transfer interactions and high molecular non-linearity (Yanes et al., 1997).

Photochemistry Research

  • Application : The study of photochemistry, especially related to photoreduction processes, has been conducted using compounds analogous to this compound. These studies offer insights into the photoreduction mechanisms of nitroanilines (Givens et al., 1986).

Investigation of Molecular Structures

  • Application : The structural analysis of molecules, such as the determination of molecular conformations and crystalline structures, often involves compounds like this compound. Their unique properties enable detailed exploration of molecular arrangements (Yu et al., 2000).

Safety and Hazards

This chemical is considered hazardous. It is classified as a flammable solid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this chemical with care, avoid breathing its dust, fume, gas, mist, vapors, or spray, and use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-fluoro-3-methyl-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRVCMTABBYJKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the crude 3-Amino-5-fluoro-2-nitro phenyl acetic acid (3.6 g, 16.8 mmol) was added Cu2O (10.1 g, 70.6 mmol) in 120 mL of acetonitrile along with 50 uL of methanol and the suspension was refluxed for 12 hours. The reaction mixture was filtered through Celite and the Celite pad washed with water and ethyl acetate. The filtrate was extracted with ethyl acetate, washed with water and brine, dried over Na2SO4 and concentrated to give 2.95 g of material which by 1H NMR was 80% pure. ESIMS [M+Na]—193; 1H NMR (500 MHz, DMSO) δ 6.67 (s, 2H), 6.56 (dd, J=11, 2.8 Hz, 1H), 6.39 (dd, J=11, 2.8 Hz, 1H), 2.50 (s, 3H).
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
50 μL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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